molecular formula C17H16O4 B099542 Propylene glycol dibenzoate CAS No. 19224-26-1

Propylene glycol dibenzoate

Cat. No. B099542
CAS RN: 19224-26-1
M. Wt: 284.31 g/mol
InChI Key: UMVMVEZHMZTUHD-UHFFFAOYSA-N
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Description

Propylene glycol dibenzoate is a chemical compound that is commonly used as a plasticizer. It is known for its ability to improve the flexibility and durability of polymers, such as poly(vinyl acetate) (PVAc), by reducing the glass transition temperature and increasing the free volume within the polymer matrix .

Synthesis Analysis

The synthesis of propylene glycol dibenzoate involves the esterification of benzoic acid with propylene glycol. In one study, a deuterated version of this plasticizer, specifically di(propylene glycol) dibenzoate-d10, was synthesized for the purpose of solid-state deuterium NMR analysis . This involved the deuteration of the phenyl rings, which allowed for detailed investigation of the dynamics of the plasticizer within a polymer system.

Molecular Structure Analysis

The molecular structure of propylene glycol dibenzoate consists of two benzoate groups attached to a propylene glycol moiety. The structure can influence its solvation properties, as seen in a study where the solvation parameters of various n-alkyl esters of p-hydroxybenzoic and p-aminobenzoic acids in propylene glycol and water mixtures were analyzed . The molecular structure, particularly the length of the alkyl chain and the nature of the substituent on the aromatic ring, affects the solvation behavior in different solvent mixtures.

Chemical Reactions Analysis

While specific chemical reactions involving propylene glycol dibenzoate are not detailed in the provided papers, the compound's reactivity can be inferred from its functional groups. The ester linkages in propylene glycol dibenzoate may be subject to hydrolysis under certain conditions, reverting back to benzoic acid and propylene glycol. Additionally, the aromatic rings could potentially undergo electrophilic substitution reactions, although such reactions are not explicitly mentioned in the provided literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of propylene glycol dibenzoate are crucial for its function as a plasticizer. The dynamics of the plasticizer within a polymer matrix were studied using deuterium solid-state NMR and temperature-modulated differential scanning calorimetry . The study found that the presence of the polymer allowed more plasticizer molecules to undergo certain types of motion, such as 180° ring flips, compared to the bulk plasticizer. This indicates that the interaction between the plasticizer and the polymer can significantly affect the mobility of the plasticizer molecules.

In another study, the apparent molar properties of glycols, including propylene glycol, were investigated in methanol solutions of propyl 4-hydroxybenzoate . The study provided insights into the intermolecular interactions present in the solution mixture, which are relevant to understanding the behavior of propylene glycol dibenzoate in various solvents.

Scientific Research Applications

Plasticization and Polymer Dynamics

  • Plasticizer Dynamics in Poly(vinyl Acetate): Propylene glycol dibenzoate (PGDB) functions as a plasticizer in poly(vinyl acetate) (PVAc), influencing the polymer's dynamics. The study found heterogeneous motions among different plasticizer molecules, with more molecules undergoing 180° ring flips due to the presence of the polymer (Hetayothin, Cabaniss, & Blum, 2012).

Polymerization Catalyst

  • Catalyst for Propylene Polymerization: PGDB has been used as an internal electron donor in MgCl2-supported Ziegler-Natta catalysts for propylene polymerization. This application showed comparable activity and stereoselectivity to traditional phthalate electron donors but resulted in a broader molecular weight distribution of the polypropylene produced (Zhang Qiaofeng, 2007).

Drug Delivery Systems

  • Topical Drug Delivery: In drug delivery systems, PGDB has been used in propylene glycol/water gels. The study focused on the delivery of drugs like methyl or propyl p-aminobenzoates through silicone rubber membranes, demonstrating the efficiency of PGDB in facilitating drug permeation (Addicks, Weiner, Flynn, Curl, & Topp, 1990).

Copolymerization

  • Copolymerization with Carbon Dioxide: PGDB was transformed into propylene glycol bis-p-nitrobenzoate through the hydrolysis of poly(propylene carbonate), a copolymer of carbon dioxide and optically active propylene oxide. This process is significant for understanding the ring-opening mechanism in copolymerization (Inoue, Koinuma, & Tsuruta, 1971).

Biodegradation of Plasticizers

  • Biodegradation Kinetics: The biodegradation of PGDB and its metabolites was investigated, highlighting its environmental impact. This study provides insights into the biodegradation pathways and rates of dibenzoate plasticizers and their metabolites (Pour, Roy, Cooper, Maríc, & Nicell, 2013).

Synthesis and Characterization

Safety And Hazards

PGDB is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

PGDB finds potential applications in water treatment and food processing . It may also be used as a plasticizer with poly (vinyl) chloride (PVC) for the fabrication of diamond coated PVC . The biodegradation of PGDB and its metabolites was investigated, highlighting its environmental impact.

properties

IUPAC Name

2-benzoyloxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVMVEZHMZTUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027802
Record name Propylene glycol dibenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with virtually no odour
Record name 1,2-Propanediol, 1,2-dibenzoate
Source EPA Chemicals under the TSCA
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Record name DL-Propylene glycol dibenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040412
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Record name Propylene glycol dibenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

232.00 °C. @ 12.00 mm Hg
Record name DL-Propylene glycol dibenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Propylene glycol dibenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.157-1.163
Record name Propylene glycol dibenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Propylene glycol dibenzoate

CAS RN

19224-26-1
Record name Propylene glycol dibenzoate
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Record name Propylene glycol dibenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 1,2-dibenzoate
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Record name Propylene glycol dibenzoate
Source EPA DSSTox
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Record name Propane-1,2-diyl dibenzoate
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Record name PROPYLENE GLYCOL DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Record name DL-Propylene glycol dibenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040412
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-3 °C
Record name DL-Propylene glycol dibenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
HC HEIM, CF POE - The Journal of Organic Chemistry, 1944 - ACS Publications
… Propylene glycol dibenzoate was first prepared in 1871 by Friedel and Silva (2), by treating silver benzoate with propylene bromide dissolved in anhydrous ether. Trimethylene glycol …
Number of citations: 20 pubs.acs.org
B Hetayothin, RA Cabaniss, FD Blum - Macromolecules, 2012 - ACS Publications
Deuterium solid-state NMR and temperature-modulated differential scanning calorimetry were used to probe the dynamics of the plasticizer di(propylene glycol) dibenzoate (DPGDB-d …
Number of citations: 15 pubs.acs.org
G Lahdou - 2005 - escholarship.mcgill.ca
… To test the reasonableness of this hypothesis, two different surfactants were added at the beginning of degradation experiments of di(propylene-glycol dibenzoate). The results were …
Number of citations: 5 escholarship.mcgill.ca
WD Arendt, EL McBride… - Journal of Vinyl and …, 2014 - Wiley Online Library
… X-100 (propylene glycol dibenzoate): does not typically crystallize, but instead forms a glassy solid. (This plasticizer, like others, does not crystallize but solidifies to a glassy-like solid as …
K Washington - pstc.org
… Most recently, two new blends of dibenzoates and a new grade of propylene glycol dibenzoate … glycol dibenzoate, dipropylene glycol dibenzoate and propylene glycol dibenzoate, and …
Number of citations: 0 pstc.org
J Gartshore - 2001 - collectionscanada.gc.ca
… In addition, the degradation of two less common plasticizers, di-propylene glycol dibenzoate (D(PG)DB) and di-ethylene glycol dibenzoate (D(EG)DB), were studied. It has been …
Number of citations: 2 www.collectionscanada.gc.ca
N Firlotte, DG Cooper, M Marić… - Journal of Vinyl and …, 2009 - Wiley Online Library
5‐Pentanediol dibenzoate (PDDB) was evaluated as a potential “green” plasticizer for poly(vinyl chloride) (PVC) at concentrations ranging between 20 and 80 parts by weight per …
G Plasticizers - 2010 - escholarship.mcgill.ca
… To achieve this, biodegradation mechanisms of the two commercial dibenzoate plasticizers, di-ethylene glycol dibenzoate and di-propylene glycol dibenzoate were compared with that …
Number of citations: 4 escholarship.mcgill.ca
N Firlotte - 2008 - escholarship.mcgill.ca
Plasticizers are ubiquitous environmental contaminants. Biodegradation of some of these chemicals, such as di (2-ethylhexyl) phthalate (DEHP or DOP), has been shown to lead to the …
Number of citations: 1 escholarship.mcgill.ca
W Arndt, E McBride, MM Conner - ASI, Dostupno na: https …, 2014 - adhesivesmag.com
… The triblend is a blend of diethylene glycol dibenzoate, dipropylene glycol dibenzoate and propylene glycol dibenzoate. The purpose of this study is to demonstrate how dibenzoates …
Number of citations: 1 www.adhesivesmag.com

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